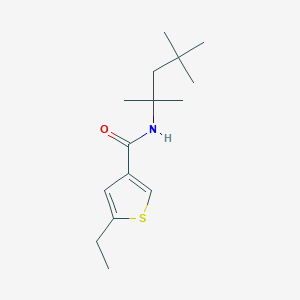![molecular formula C26H20Cl2N2O B4265049 N-(3-chlorophenyl)-2-[(3-chlorophenyl)amino]-2,2-diphenylacetamide](/img/structure/B4265049.png)
N-(3-chlorophenyl)-2-[(3-chlorophenyl)amino]-2,2-diphenylacetamide
Overview
Description
N-(3-chlorophenyl)-2-[(3-chlorophenyl)amino]-2,2-diphenylacetamide, also known as CPCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPCA belongs to the class of diphenylacetamide derivatives and has been found to possess a range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(3-chlorophenyl)-2-[(3-chlorophenyl)amino]-2,2-diphenylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(3-chlorophenyl)-2-[(3-chlorophenyl)amino]-2,2-diphenylacetamide has also been found to modulate the activity of the GABAergic system, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-[(3-chlorophenyl)amino]-2,2-diphenylacetamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(3-chlorophenyl)-2-[(3-chlorophenyl)amino]-2,2-diphenylacetamide has also been found to increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which can lead to a reduction in neuronal excitability.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-chlorophenyl)-2-[(3-chlorophenyl)amino]-2,2-diphenylacetamide is its high potency and selectivity for COX-2 inhibition. This makes it a useful tool for studying the role of COX-2 in various disease states. However, one limitation of N-(3-chlorophenyl)-2-[(3-chlorophenyl)amino]-2,2-diphenylacetamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-2-[(3-chlorophenyl)amino]-2,2-diphenylacetamide. One area of interest is its potential use in the treatment of neuroinflammatory disorders such as multiple sclerosis and traumatic brain injury. Another area of interest is its potential use as a neuroprotective agent in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-chlorophenyl)-2-[(3-chlorophenyl)amino]-2,2-diphenylacetamide and to identify any potential side effects or toxicity associated with its use.
Conclusion:
In conclusion, N-(3-chlorophenyl)-2-[(3-chlorophenyl)amino]-2,2-diphenylacetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities and has been investigated for its potential use in the treatment of various diseases. While there are some limitations to its use in lab experiments, N-(3-chlorophenyl)-2-[(3-chlorophenyl)amino]-2,2-diphenylacetamide remains a useful tool for studying the role of COX-2 in disease states and for investigating the potential therapeutic applications of diphenylacetamide derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-[(3-chlorophenyl)amino]-2,2-diphenylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. N-(3-chlorophenyl)-2-[(3-chlorophenyl)amino]-2,2-diphenylacetamide has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.
properties
IUPAC Name |
2-(3-chloroanilino)-N-(3-chlorophenyl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N2O/c27-21-13-7-15-23(17-21)29-25(31)26(19-9-3-1-4-10-19,20-11-5-2-6-12-20)30-24-16-8-14-22(28)18-24/h1-18,30H,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFALSHMQDYQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NC3=CC(=CC=C3)Cl)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[(3-chlorophenyl)amino]-2,2-diphenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-({[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4264967.png)
![methyl 3-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4264975.png)
![4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4264979.png)
![propyl 2-[(2,4-dichlorobenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4265007.png)
![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4265014.png)
![5-benzyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4265021.png)




![2-({[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4265064.png)
![6-({[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4265069.png)
![6-({[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4265080.png)
![3,4-dimethyl-6-({[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4265086.png)